Benzyl 3-hydroxyisoxazole-5-carboxylate
Description
Significance of the Isoxazole (B147169) Nucleus in Heterocyclic Chemistry
The isoxazole ring is a five-membered heterocycle characterized by the presence of one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement imparts a unique combination of chemical properties, including aromaticity and specific reactivity patterns. The isoxazole nucleus is a key structural motif found in a wide array of pharmaceuticals, agrochemicals, and materials. researchgate.net Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition in biological systems. nih.gov
The isoxazole ring's stability, coupled with the susceptibility of its N-O bond to cleavage under certain reductive conditions, makes it a valuable "masked" functional group in organic synthesis. This allows for the transformation of the isoxazole core into other functionalities like β-hydroxy ketones, γ-amino alcohols, and 1,3-dicarbonyl compounds, highlighting its synthetic versatility. nih.gov
Academic Relevance of 3-Hydroxyisoxazole-5-carboxylate Derivatives as Synthetic Scaffolds
Within the broader family of isoxazoles, derivatives of 3-hydroxyisoxazole-5-carboxylic acid are of particular academic interest. These compounds serve as multifunctional building blocks, possessing several reactive sites that can be selectively manipulated. The 3-hydroxy group can exist in tautomeric equilibrium with its keto form, 3-oxoisoxazoline, influencing its reactivity. The carboxylate group at the 5-position provides a handle for various chemical transformations, including amide bond formation and reduction to an alcohol.
The methyl and ethyl esters of 3-hydroxyisoxazole-5-carboxylic acid have been utilized as key intermediates in the synthesis of a range of target molecules. For instance, Methyl 3-hydroxyisoxazole-5-carboxylate has been employed in the enantioselective synthesis of precursors to tetracycline (B611298) antibiotics and in the preparation of formamidinopiperidine analogs. chemdad.com These applications underscore the role of this isoxazole scaffold in constructing complex molecular architectures.
Research Focus on Benzyl (B1604629) 3-Hydroxyisoxazole-5-carboxylate within Advanced Organic Synthesis
While much of the documented research has utilized the methyl or ethyl esters, Benzyl 3-hydroxyisoxazole-5-carboxylate presents its own unique synthetic advantages. The benzyl group is a widely used protecting group for carboxylic acids in organic synthesis. libretexts.org It is known for its stability under a variety of reaction conditions, including both acidic and basic environments, yet it can be selectively removed under mild reductive conditions, typically through hydrogenolysis. wikipedia.orgchem-station.com
This property makes this compound a particularly useful intermediate when the synthetic route requires manipulation of other parts of the molecule under conditions that might cleave simpler alkyl esters. The benzyl ester can be carried through multiple synthetic steps and then deprotected at a late stage to reveal the carboxylic acid for further functionalization or to yield the final target molecule.
Contextualization within Existing Research Trajectories of Isoxazole Chemistry
The study and application of this compound fit within the broader research trajectory of developing novel synthetic methodologies and creating libraries of complex molecules for biological screening. The synthesis of isoxazoles is a well-established field, with primary methods including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). researchgate.netresearchgate.net
Research involving this compound would likely leverage these established synthetic routes. The compound itself serves as a platform for further diversification. The isoxazole ring can be substituted, and the benzyl ester can be converted to a wide range of amides, other esters, or reduced to an alcohol, providing access to a diverse set of molecules built upon the 3-hydroxyisoxazole-5-carboxylate core. This aligns with the ongoing trend in medicinal and materials chemistry of using versatile scaffolds to generate novel compounds with potentially useful properties. rsc.org
Below are the key details for this compound:
| Property | Value |
| Chemical Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| CAS Number | 404034-07-7 |
For comparison, the properties of the more extensively studied methyl ester are provided:
| Property | Value |
| Chemical Formula | C₅H₅NO₄ |
| Molecular Weight | 143.10 g/mol |
| CAS Number | 10068-07-2 |
| Melting Point | 160-163 °C |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
benzyl 3-oxo-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9NO4/c13-10-6-9(16-12-10)11(14)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13) |
InChI Key |
BRPRAHCMHMHODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=O)NO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl 3 Hydroxyisoxazole 5 Carboxylate
Regioselective Construction of the 3-Hydroxyisoxazole Ring System
The precise control of substituent placement on the isoxazole (B147169) ring, known as regioselectivity, is paramount in synthesizing the desired isomer. Several reliable methods have been developed to construct the 3-hydroxyisoxazole moiety with high regiochemical control.
Cyclization Protocols from β-Keto Esters and Hydroxylamine (B1172632) Derivatives
A prevalent and classical approach for isoxazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds, such as β-keto esters, with hydroxylamine. nih.gov This method, however, can often lead to a mixture of regioisomers. nih.gov To achieve regioselectivity, modifications to the reaction conditions and substrates are often necessary. For instance, the reaction of substituted dibenzoylmethanes with hydroxylamine hydrochloride can yield different isomers depending on the substituents present in the diketone. rsc.org
The reaction of β-keto esters with hydroxylamine proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to form the isoxazole ring. The regiochemical outcome is influenced by which carbonyl group of the β-keto ester is preferentially attacked by the nitrogen of hydroxylamine.
A study on the cycloaddition of β-ketoesters and azides has shown that the substitution pattern on the β-ketoester can direct the reaction to form different products, highlighting the importance of substrate control in regioselective synthesis. nih.gov
| Method | Starting Materials | Key Features | Potential Challenges |
|---|---|---|---|
| Cyclization from β-Keto Esters | β-Keto Ester, Hydroxylamine Derivative | Classic and widely used method. | Potential for formation of regioisomeric mixtures. nih.gov |
| Cyclization from β-Amino α,β-Unsaturated Esters | β-Amino α,β-Unsaturated Ester, Hydroxylamine Hydrochloride | Can provide good regioselectivity. | Requires synthesis of the unsaturated ester precursor. |
| Cycloaddition of Nitro Compounds | Activated Nitro Compound, Alkyne | 1,3-dipolar cycloaddition offers high regioselectivity. | Requires generation of a nitrile oxide intermediate. mdpi.com |
Strategies Involving β-Amino α,β-Unsaturated Esters and Hydroxylamine Hydrochloride
An alternative strategy for controlling regioselectivity involves the use of β-enamino diketones or related β-amino α,β-unsaturated esters. nih.govrsc.org The reaction of these substrates with hydroxylamine hydrochloride can lead to the formation of isoxazoles with a defined substitution pattern. researchgate.net The regiochemistry of the cyclocondensation can be controlled by varying reaction conditions and the structure of the starting β-enamino diketone. nih.govrsc.org
For example, the reaction of β-enamino ketoesters with hydroxylamine can proceed via two different pathways, potentially leading to two isomeric 1,2-oxazoles. researchgate.net By carefully selecting the reaction parameters, the formation of the desired regioisomer can be favored.
Cycloaddition Reactions Utilizing Activated Nitro Compounds and Alkynes
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly regioselective method for constructing the isoxazole ring. researchgate.net In this approach, an activated nitro compound, such as an α-nitroketone, serves as a precursor to the nitrile oxide dipole. mdpi.comnih.gov
The in situ generation of the nitrile oxide from the nitro compound is typically achieved using a dehydrating agent or a base. This reactive intermediate then undergoes a [3+2] cycloaddition with an alkyne to furnish the isoxazole ring. researchgate.net The regioselectivity of this reaction is generally high, providing a specific isomer. For instance, the reaction of α-nitroketones with alkynes can be catalyzed by acids like p-toluenesulfonic acid (p-TsOH) to produce isoxazoles. mdpi.com The presence of an electron-withdrawing group on the nitrile oxide can influence its reactivity. mdpi.com
Esterification and Benzyl (B1604629) Protecting Group Installation Techniques
Once the 3-hydroxyisoxazole-5-carboxylic acid core is synthesized, the next crucial step is the introduction of the benzyl group via esterification. This not only yields the final product but also protects the carboxylic acid functionality.
Direct Fischer Esterification and Transesterification Approaches
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wvu.educerritos.eduorganic-chemistry.org This equilibrium-driven reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of benzyl 3-hydroxyisoxazole-5-carboxylate, 3-hydroxyisoxazole-5-carboxylic acid would be reacted with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid. wvu.edu
The mechanism involves protonation of the carboxylic acid, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.com
Transesterification, the conversion of one ester to another, is an alternative approach, although less direct for this specific synthesis.
| Technique | Reagents | Key Advantages | Considerations |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Benzyl Alcohol, Acid Catalyst | Cost-effective and straightforward. organic-chemistry.org | Reversible reaction requiring conditions to drive to completion. masterorganicchemistry.com |
| Selective Benzylation | Carboxylic Acid, Benzyl Halide, Base | Often proceeds under milder conditions than Fischer esterification. | Potential for O-alkylation of the 3-hydroxy group if not properly controlled. |
Selective Benzylation of Carboxylic Acid Functionality
Selective benzylation of the carboxylic acid in the presence of the 3-hydroxy group on the isoxazole ring is another key synthetic challenge. This can be achieved by reacting the carboxylic acid with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.
The choice of base and reaction conditions is critical to ensure that the more acidic carboxylic acid proton is removed selectively over the proton of the 3-hydroxy group, thus directing the benzylation to the carboxylate. Studies on the alkylation of similar heterocyclic systems, such as 1-hydroxyimidazoles, have shown that selective O-alkylation can be achieved. researchgate.net Careful control of stoichiometry and reaction parameters is necessary to favor the formation of the desired benzyl ester and avoid competing O-benzylation at the 3-position of the isoxazole ring.
Methodological Advancements in Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production necessitates the development of robust and efficient methodologies. For isoxazole derivatives, this has led to the adoption of process intensification techniques, most notably continuous flow chemistry, which offers significant advantages over traditional batch processing.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including isoxazole derivatives. polimi.it This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. polimi.it The benefits of this technology include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and the potential for automation and straightforward scaling-up. researchgate.netresearchgate.net
For the synthesis of isoxazoles, flow chemistry enables access to high temperatures and pressures in a controlled manner, often accelerating reaction rates significantly. researchgate.netresearchgate.net Photochemical reactions, which can be difficult to scale in batch reactors due to light penetration issues, are particularly well-suited for flow systems. organic-chemistry.org A notable example is the kilogram-scale preparation of Methyl 3-hydroxyisoxazole-5-carboxylate, a key precursor, which utilizes a photoflow process for the initial bromination step. acs.org This demonstrates the industrial applicability of flow protocols in the synthetic pathway toward this compound. acs.org Three-step processes, including oximation, chlorination, and cycloaddition, have been successfully telescoped into a single continuous flow sequence for the production of trisubstituted isoxazoles, highlighting the efficiency gains possible with this methodology. researchgate.net
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. A critical aspect of this is the meticulous optimization of reaction conditions to maximize yield, selectivity, and throughput while minimizing waste and reaction time. scielo.br
In the context of flow synthesis for isoxazole derivatives, several parameters are typically optimized. organic-chemistry.org For instance, in a continuous flow photoisomerization process converting isoxazoles to oxazoles, acetonitrile (B52724) was identified as the optimal solvent, with ideal substrate concentrations between 10–15 mM and temperatures ranging from 25–45°C. organic-chemistry.org A residence time of just 20 minutes resulted in conversions exceeding 90%, a significant improvement over batch methods. organic-chemistry.org
Control over reagent addition and temperature is also crucial. In the synthesis of a derivative from Methyl 3-hydroxyisoxazole-5-carboxylate, a slurry of potassium carbonate in DMF is first prepared at 0–5 °C, followed by the controlled addition of the isoxazole. acs.org Subsequently, dimethyl sulfate (B86663) is dosed slowly while maintaining the temperature below 10 °C to manage the reaction's exothermicity and ensure high selectivity for the desired product. acs.org Such precise control is a hallmark of intensified processes and is essential for safe and efficient large-scale production. acs.org
Table 1: Optimized Parameters in Flow Synthesis of Isoxazole Derivatives
| Parameter | Optimized Condition | Rationale/Outcome |
| Solvent | Acetonitrile | Provided the best balance between conversion and selectivity. organic-chemistry.orgscielo.br |
| Temperature | 25–45°C | Ensured high reaction rate without significant byproduct formation. organic-chemistry.org |
| Residence Time | 20 minutes | Achieved >90% conversion, significantly faster than batch methods. organic-chemistry.org |
| Reagent Dosing | Slow, controlled addition | Maintained temperature below 10°C, ensuring safety and selectivity. acs.org |
Synthetic Routes to Key Precursors of this compound
Methyl 3-hydroxyisoxazole-5-carboxylate (CAS: 10068-07-2) is a pivotal intermediate in the synthesis of the title compound. nih.govchemicalbook.com A highly efficient and scalable two-step synthesis has been reported, enabling its production on a scale exceeding 120 kilograms. acs.org
Table 2: Kilogram-Scale Synthesis of Methyl 3-Hydroxyisoxazole-5-carboxylate
| Step | Starting Material | Reagents | Conditions | Product | Yield |
| 1 | Dimethyl Fumarate | Bromine, AIBN | Visible Light, Photoflow Reactor | Dibrominated Intermediate | 92% |
| 2 | Dibrominated Intermediate | Hydroxyurea | Condensation Reaction | Methyl 3-hydroxyisoxazole-5-carboxylate | 66% (overall) |
The functionalization of the 3-hydroxyisoxazole-5-carboxylic acid core allows for the creation of a diverse range of derivatives, including esters and amides. The parent acid can be obtained by the hydrolysis of its corresponding esters, such as the methyl or ethyl ester, typically using a base like sodium hydroxide (B78521) or lithium hydroxide. chemicalbook.comresearchgate.net
Once the carboxylic acid is obtained, standard coupling methods can be employed to generate various derivatives. For example, amide derivatives are synthesized by reacting the isoxazole carboxylic acid with a desired amine in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like oxalyl chloride, which then readily reacts with an amine to form the amide bond. researchgate.net
The synthesis of the title compound, this compound, is achieved through the esterification of 3-Hydroxyisoxazole-5-carboxylic acid with benzyl alcohol. This transformation is a fundamental reaction in organic synthesis, effectively installing the benzyl ester group required for the final product.
Chemical Reactivity and Transformative Pathways of Benzyl 3 Hydroxyisoxazole 5 Carboxylate
Reactivity at the Hydroxyl Group of the Isoxazole (B147169) Ring
The hydroxyl group at the C-3 position of the isoxazole ring is acidic and can undergo keto-enol tautomerism. Deprotonation of this group results in an ambident anion, with nucleophilic character on both the oxygen and the nitrogen atoms of the ring. This duality governs the outcome of subsequent reactions, particularly alkylation.
The alkylation of 3-hydroxyisoxazole presents a classic case of competing regioselectivity between O-alkylation and N-alkylation. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. This behavior is analogous to that observed in other heterocyclic systems with similar ambident nucleophilic sites, such as indazoles. beilstein-journals.orgd-nb.infonih.gov
When 3-hydroxyisoxazole is deprotonated, it forms a resonance-stabilized anion. The reaction of this anion with an electrophile can occur at either the oxygen or the nitrogen atom. According to the principles of Hard and Soft Acids and Bases (HSAB), hard electrophiles (e.g., from alkyl sulfates) tend to react at the harder oxygen atom, leading to O-alkylation. Conversely, softer electrophiles (e.g., from alkyl iodides) may favor reaction at the softer nitrogen atom, resulting in N-alkylation.
The reaction conditions play a pivotal role in directing the regioselectivity:
Base and Solvent System: The combination of the base and solvent influences the nature of the anionic intermediate. In non-polar solvents like tetrahydrofuran (B95107) (THF), the use of a strong base such as sodium hydride (NaH) can lead to the formation of a tight ion pair between the sodium cation and the oxygen atom. This association can sterically hinder the oxygen, thereby favoring N-alkylation. beilstein-journals.orgd-nb.info In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) can solvate the cation more effectively, leading to a "freer" anion where the more electronegative oxygen atom is more accessible, thus promoting O-alkylation.
Steric Hindrance: Bulky substituents on the alkylating agent or near the reactive sites on the isoxazole ring can influence the reaction outcome. Steric hindrance around the nitrogen atom may favor attack at the less hindered oxygen atom.
The table below summarizes the factors influencing the regioselectivity of alkylation on 3-hydroxyisoxazole systems.
| Factor | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar (e.g., THF, Dioxane) | Polar solvents create a "free" anion, exposing the more electronegative oxygen. Non-polar solvents promote ion-pairing, which may sterically block the oxygen. |
| Counter-ion | Large, poorly coordinating cations (e.g., Cs⁺) | Small, strongly coordinating cations (e.g., Li⁺, Na⁺) | Large cations lead to looser ion pairs, favoring reaction at the oxygen. Small cations form tight ion pairs, hindering the oxygen and promoting N-alkylation. beilstein-journals.org |
| Electrophile | Hard electrophiles (e.g., (CH₃)₂SO₄) | Soft electrophiles (e.g., CH₃I) | Based on HSAB theory, the harder oxygen atom reacts preferentially with hard electrophiles. |
| Temperature | Lower temperatures | Higher temperatures | O-alkylation is often the kinetically controlled product, while N-alkylation can be the thermodynamically more stable product, favored by higher temperatures. |
The product of O-benzylation, a 3-benzyloxyisoxazole derivative, can be selectively deprotected to regenerate the hydroxyl group. This transformation involves the cleavage of a benzyl (B1604629) ether, a common protecting group in organic synthesis. The most prevalent and effective method for this is catalytic hydrogenolysis. researchgate.netrsc.org
Hydrogenolysis involves the reaction of the benzyl ether with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net This method is valued for its mild conditions and high efficiency. The reaction proceeds via the cleavage of the C-O bond at the benzylic position, yielding the free hydroxyl group and toluene (B28343) as a byproduct.
Isoxazole-O-CH₂Ph + H₂ --(Pd/C)--> Isoxazole-OH + CH₃Ph
The choice of catalyst and solvent can be optimized to ensure selectivity, especially in complex molecules with other reducible functional groups. researchgate.net While Pd/C is highly efficient, other catalysts like Raney Nickel (Raney-Ni) have also been used. rsc.org However, Raney-Ni may exhibit different reactivity profiles; for instance, it can be more effective under multiphase conditions compared to its performance in a single solvent like ethanol. rsc.org
It is important to consider that catalytic hydrogenolysis can also reduce other functional groups, such as alkenes, alkynes, and nitro groups. Therefore, the strategic application of this deprotection method requires careful evaluation of the entire molecular structure.
Transformations of the Benzyl Ester Functionality
The benzyl ester at the C-5 position is another key reactive handle on the molecule. It can undergo several transformations, including cleavage to the carboxylic acid, reduction, or conversion to other carboxylic acid derivatives like amides.
Similar to the de-O-benzylation, the benzyl ester can be selectively cleaved by catalytic hydrogenolysis to yield the corresponding carboxylic acid. acsgcipr.org This reaction is one of the most common methods for deprotecting benzyl esters due to its mild, neutral conditions and high chemoselectivity. researchgate.netacs.org
The standard procedure involves stirring the benzyl ester with a catalytic amount of Pd/C under an atmosphere of hydrogen gas. The reaction mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, which releases the carboxylic acid and toluene. acsgcipr.org
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ (gas), Pd/C, in a solvent like Ethanol or Ethyl Acetate | Mild, neutral conditions; high yield; clean reaction with a volatile byproduct (toluene). acsgcipr.org | Can reduce other sensitive groups (alkenes, alkynes, nitro groups); catalyst can be poisoned by sulfur compounds. acsgcipr.org |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene or Formic acid/Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas; generally safe and effective. acsgcipr.org | May require higher temperatures; formation of benzene (B151609) as a byproduct from cyclohexadiene. |
The benzyl ester can be hydrolyzed to the free carboxylic acid under either acidic or basic conditions. This is a fundamental reaction for esters and provides a direct route to the isoxazole-5-carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This is the most common method, typically involving treatment with an aqueous solution of a strong base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a polar solvent such as methanol (B129727) or THF. The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt. A subsequent acidification step with a mineral acid (e.g., HCl) is required to protonate the carboxylate and yield the free carboxylic acid. It is crucial to note that some heterocyclic rings, like certain oxazoles, can be unstable under harsh hydrolytic conditions, potentially leading to ring-opening. nih.gov
Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) in an aqueous solvent. The reaction is an equilibrium process and typically requires an excess of water to drive it to completion. This method is generally less favored than saponification for sensitive substrates due to the often harsher conditions required.
The benzyl ester functionality can be converted into amides either directly or in a two-step sequence involving hydrolysis to the carboxylic acid.
Two-Step Procedure (via Carboxylic Acid): The carboxylic acid obtained from hydrolysis (as described in 3.2.2) can be converted to an amide using standard peptide coupling reagents. This involves activating the carboxylic acid in situ with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of the desired amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide.
Direct Aminolysis: The benzyl ester can be directly converted to an amide by reaction with an amine, a process known as aminolysis. This reaction is often slower than hydrolysis and may require elevated temperatures or catalysis. The use of catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be effective for the direct aminolysis of certain esters under mild conditions. nih.gov The efficiency and selectivity of direct aminolysis can be highly dependent on the solvent and the specific amine used. nih.gov
The table below outlines common methods for converting the C-5 position to an amide.
| Starting Material | Method | Reagents | Key Features |
| Carboxylic Acid | Coupling Reagents | EDC, HOBt, Amine | Mild conditions, widely applicable, suitable for sensitive substrates. |
| Carboxylic Acid | Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Amine | Highly reactive intermediate, suitable for unreactive amines, but harsh reagents may not be compatible with all functional groups. |
| Benzyl Ester | Direct Aminolysis | Amine, heat or catalyst (e.g., TBD) | Atom-economical one-step process; success is substrate-dependent and may require optimization. nih.gov |
Isoxazole Ring System Stability and Rearrangements
The stability of the isoxazole ring in Benzyl 3-hydroxyisoxazole-5-carboxylate is a critical determinant of its chemical behavior. While generally considered an aromatic heterocycle, the N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under certain conditions, leading to various molecular rearrangements and transformations. The substituents on the ring, namely the hydroxyl group at the 3-position and the benzyl carboxylate group at the 5-position, significantly influence its stability and reactivity profile.
The 3-hydroxyisoxazole moiety can exist in tautomeric equilibrium with its keto form, 3-oxoisoxazoline. Quantum-chemical calculations on similar 3-hydroxy-substituted isoxazoles suggest that the enol form (3-hydroxy) is generally more stable, likely favored by the aromaticity of the ring. unimore.it This tautomeric balance can be influenced by the solvent and the electronic nature of other substituents.
A significant pathway in the chemical transformation of isoxazoles involves the reductive cleavage of the labile N-O bond. This ring-opening reaction is a versatile synthetic strategy, as it unmasks a β-enaminone or related functionalities, which can then be elaborated into a variety of other cyclic and acyclic structures.
Various reducing agents and conditions have been employed for the reductive opening of isoxazole rings. Catalytic hydrogenation, often utilizing palladium on carbon (Pd/C) or Raney Nickel, is a common method. mdpi.com For instance, the reductive ring-opening of isoxazoles to form β-enaminones is a key step in the synthesis of several anti-inflammatory drugs. mdpi.com Other reductive systems, such as chlorotrimethylsilane (B32843) in combination with sodium iodide, have also been shown to effectively cleave fused isoxazole systems. researchgate.net
In the context of this compound, reductive cleavage would be expected to proceed via the scission of the N-O bond, followed by tautomerization. The specific product would depend on the reaction conditions and the subsequent workup. This transformation highlights the utility of the isoxazole ring as a masked functionality that can be revealed under specific reductive conditions. The table below summarizes various reagents used for the reductive opening of isoxazole rings in different systems.
| Reagent/Condition | Isoxazole System | Product Type | Reference |
| Catalytic Hydrogenation (Pd/C, Raney Ni) | General Isoxazoles | β-enaminones | mdpi.com |
| Chlorotrimethylsilane/Sodium Iodide | Fused Isoxazoles | 3,4-disubstituted isoxazoles | researchgate.net |
| NADH-dependent reductases | Razaxaban (1,2-benzisoxazole) | Benzamidine metabolite | nih.gov |
It is important to note that the benzyl ester group in this compound may also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions, potentially leading to the corresponding carboxylic acid.
The reactivity of the isoxazole core in this compound towards nucleophiles and electrophiles is dictated by the electron distribution within the ring, which is influenced by the substituents. The isoxazole ring is generally considered electron-deficient, which can render it susceptible to nucleophilic attack.
Nucleophilic Attack:
Nucleophilic attack on the isoxazole ring can lead to ring-opening or substitution reactions. The acidity of the ring protons is an important factor; deprotonation at the C4 or C5 position can generate a nucleophilic center. However, deprotonation at the C3 position of an unsubstituted isoxazole has been shown to trigger the cleavage of the O-N bond and subsequent ring-opening. nsf.gov
In systems where the isoxazole ring is activated by electron-withdrawing groups, such as a nitro group, it can undergo aromatic nucleophilic substitution (SNAr) reactions. For example, 5-nitroisoxazoles react with various nucleophiles to yield 5-substituted isoxazoles. rsc.org While this compound does not possess a strongly activating group like a nitro substituent, the benzyl carboxylate group at the C5 position does exert an electron-withdrawing effect, potentially influencing the ring's susceptibility to nucleophiles. Nucleophilic attack could theoretically occur at the C5 position, leading to displacement of the benzyl carboxylate group, or it could initiate a ring-opening cascade.
Electrophilic Attack:
Due to the presence of the heteroatoms, the isoxazole ring is generally less nucleophilic than carbocyclic aromatic rings like benzene, making electrophilic aromatic substitution (SEAr) more challenging. nanobioletters.com However, the 3-hydroxy group in this compound is an electron-donating group, which can activate the ring towards electrophilic attack, likely directing electrophiles to the C4 position.
Studies on other substituted isoxazoles have demonstrated that electrophilic cyclization is a powerful method for their synthesis, implying that the isoxazole precursor can react with electrophiles. nih.govorganic-chemistry.org For instance, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) leads to the formation of 4-haloisoxazoles. nih.gov This suggests that the isoxazole core, under appropriate conditions and with suitable activating groups, can undergo reactions with electrophiles.
The table below provides a conceptual summary of the potential reactivity of the isoxazole core in this compound towards nucleophilic and electrophilic attack, based on general principles of isoxazole chemistry.
| Type of Attack | Potential Site of Reaction | Influencing Factors | Potential Outcome |
| Nucleophilic | C5 | Electron-withdrawing nature of the benzyl carboxylate group | Substitution or Ring-opening |
| Electrophilic | C4 | Electron-donating nature of the 3-hydroxy group | Substitution at the C4 position |
Further experimental studies are necessary to fully elucidate the specific reactivity of this compound towards a range of nucleophiles and electrophiles.
Stereochemical Considerations and Chiral Synthesis Involving Benzyl 3 Hydroxyisoxazole 5 Carboxylate Analogues
Enantioselective Synthesis Strategies for Chiral Isoxazole (B147169) Derivatives
The direct synthesis of single-enantiomer isoxazole derivatives is a highly sought-after goal in organic chemistry. Catalytic asymmetric synthesis provides a powerful means to achieve this, often through cycloaddition reactions where a chiral catalyst controls the stereochemical outcome.
One prominent strategy involves the asymmetric [3+2] cycloaddition of nitrile oxides with dipolarophiles. For instance, the reaction between 3-methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketimines can be catalyzed by squaramide-based organocatalysts. This domino Michael/Mannich reaction constructs complex isoxazole-containing 3,2′-pyrrolidinyl dispirooxindoles with four contiguous stereocenters. Under optimized conditions, this method yields products with excellent diastereoselectivities (>20:1 dr) and high enantioselectivities (up to 96% ee).
Another effective approach is the 1,3-dipolar cycloaddition of nitrile oxides with 3-arylidene-oxindoles, catalyzed by a chiral N,N′-dioxide–nickel(II) complex. This reaction proceeds under mild conditions to afford a series of spiro-isoxazoline-oxindole derivatives. The process demonstrates good regioselectivity and exclusive diastereoselectivity, achieving outstanding enantioselectivities of up to 99% ee. These catalytic systems effectively create stereogenic centers adjacent to the isoxazole ring, providing direct access to enantioenriched compounds.
| Reaction Type | Reactants | Catalyst | Product | Yield | Stereoselectivity |
| Asymmetric Domino Michael/Mannich [3+2] Cycloaddition | 3-Methyl-4-nitro-5-isatylidenyl-isoxazoles + N-2,2,2-trifluoroethylisatin ketimines | Squaramide | Isoxazole-containing 3,2′-pyrrolidinyl dispirooxindoles | Up to 99% | >20:1 dr, up to 96% ee |
| Asymmetric 1,3-Dipolar Cycloaddition | Nitrile Oxides + 3-Arylidene-oxindoles | Chiral N,N′-dioxide–Ni(II) complex | Spiro-isoxazoline-oxindole derivatives | Up to 65% | Up to 99:1 rr, >20:1 dr, up to 99% ee |
Application as Chiral Building Blocks in Asymmetric Synthesis
Enantiomerically pure isoxazole derivatives are valuable chiral building blocks, serving as versatile starting materials for the synthesis of more complex chiral molecules. nih.gov Their inherent functionality allows for a variety of chemical transformations, making them key intermediates in the construction of natural products and pharmacologically active agents.
The isoxazole moiety can be considered a masked form of other functional groups, such as 1,3-dicarbonyls or γ-amino alcohols, which can be revealed through ring-opening reactions. nih.gov This latent functionality, combined with pre-existing stereocenters, makes chiral isoxazoles powerful synthons. For example, o-sulfonylaminostyryl isoxazole synthons have been designed for use in asymmetric cascade reactions. When reacted with 3-olefinic oxindoles under squaramide catalysis, they undergo a cascade aza-Michael/Michael reaction to produce structurally complex, isoxazole-containing spirooxindole tetrahydroquinolines. This process efficiently builds a scaffold containing three contiguous stereocenters, demonstrating the utility of the chiral isoxazole starting material in constructing intricate molecular architectures.
The application of these chiral building blocks extends to the synthesis of various bioactive compounds where precise stereochemical control is essential for therapeutic efficacy. nih.gov
Kinetic Resolution and Chromatographic Enantiomer Separation
When chiral isoxazole derivatives are synthesized as a racemic mixture, methods to separate the enantiomers are required. Kinetic resolution and chiral chromatography are two primary techniques employed for this purpose.
Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. A notable example is the chemoenzymatic synthesis of chiral isoxazole derivatives. In the synthesis of the β2-adrenergic stimulant Broxaterol, a key intermediate is a racemic isoxazole-containing bromohydrin, (±)-1-(3-bromo-5-isoxazolyl)-2-ethanol. The resolution of this racemate was achieved through a lipase-catalyzed transesterification. acs.org Using Lipase P from Pseudomonas fluorescens in organic solvents, the (S)-enantiomer is preferentially acylated, leaving the unreacted (R)-enantiomer in high enantiomeric purity. acs.org This enzymatic process yielded the (R)-bromohydrin with an enantiomeric excess (ee) of 97%. acs.org
| Substrate | Enzyme/Catalyst | Reaction Type | Result | Enantiomeric Excess (ee) |
| (±)-1-(3-bromo-5-isoxazolyl)-2-ethanol | Lipase P (Pseudomonas fluorescens) | Asymmetric Transesterification | Resolution of (R)-enantiomer | 97% ee |
Chromatographic Enantiomer Separation
Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), has emerged as a preferred method for the efficient separation of enantiomers on both analytical and preparative scales. mdpi.com SFC offers advantages over traditional HPLC, including faster separations, reduced solvent consumption, and higher efficiency. rsc.org
This technique has been successfully applied to the separation of 3-carboxamido-5-aryl isoxazole analogues. Using a polysaccharide-based chiral stationary phase (CSP), specifically Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), baseline separation of the enantiomers can be achieved. The mobile phase typically consists of supercritical carbon dioxide with an alcohol co-solvent, such as ethanol. This methodology has been used to obtain milligram quantities of the pure enantiomers with high purity (>98% ee) and good recovery yields (60-94%). mdpi.com
| Compound Type | Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase | Result |
| 3-Carboxamido-5-aryl isoxazoles | Supercritical Fluid Chromatography (SFC) | Chiralpak® AD-H | CO₂ / Ethanol | Baseline separation, >98% ee, 60-94% recovery yield |
Theoretical and Computational Investigations of Benzyl 3 Hydroxyisoxazole 5 Carboxylate
Quantum Chemical Studies on Electronic Structure and Molecular Geometry
Quantum chemical methods are powerful tools for understanding the fundamental electronic nature and three-dimensional structure of molecules. For Benzyl (B1604629) 3-hydroxyisoxazole-5-carboxylate, both Density Functional Theory (DFT) and ab initio methods have been employed to elucidate these characteristics.
Density Functional Theory (DFT) Calculations
DFT calculations are a mainstay of computational chemistry for predicting the properties of heterocyclic compounds. researchgate.net For isoxazole (B147169) derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311+G(d,p), have been successfully used to determine optimized molecular geometries, electronic structures, and spectroscopic features. researchgate.netresearchgate.net
Studies on related isoxazole structures reveal that the isoxazole ring is nearly planar. scispace.com The geometric parameters, such as bond lengths and angles, calculated by DFT generally show good agreement with experimental data where available. researchgate.net For Benzyl 3-hydroxyisoxazole-5-carboxylate, these calculations would define the precise bond lengths of the N-O, C=N, and C-O bonds within the isoxazole ring, as well as the orientation of the benzyl carboxylate substituent.
Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and electronic excitation properties. epstem.net The charge distribution across the molecule, often calculated using Natural Population Analysis, highlights the most electronegative and electropositive sites, which are key to predicting intermolecular interactions. nih.gov
| Parameter | Description | Typical DFT Finding for Isoxazole Derivatives |
| Optimized Geometry | The lowest energy arrangement of atoms in space. | The isoxazole ring is predicted to be largely planar. scispace.com |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and the energy required for electronic excitation. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies positive and negative regions, predicting sites for electrophilic and nucleophilic attack. |
| Atomic Charges | Distribution of electron density among the atoms. | Oxygen and nitrogen atoms in the ring typically carry the largest negative charges. nih.gov |
Ab Initio Methods for Electronic Property Elucidation
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for calculating molecular properties. scispace.com These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2, MP4), are often used to validate results from DFT or for systems where DFT may be less reliable. rsc.orgresearchgate.net
For isoxazoles, ab initio calculations have been instrumental in determining accurate electronic structures and excitation energies. researchgate.netox.ac.uk Studies comparing ab initio and DFT results for similar heterocycles have shown a good correlation for geometric parameters and charge densities. scispace.com Ab initio methods are particularly valuable for investigating excited states and have been used to assign the electronic state spectroscopy of isoxazole. researchgate.net These high-level calculations provide a more refined understanding of the electronic distribution and orbital energies than more computationally efficient methods.
Tautomerism Analysis of the 3-Hydroxyisoxazole Moiety
The 3-hydroxyisoxazole core of the molecule can exist in different tautomeric forms, primarily the enol (hydroxy) form and various keto (oxo) forms. The equilibrium between these tautomers is a critical aspect of the molecule's chemistry, influenced by its environment and substituents.
Gas-Phase and Solution-Phase Tautomeric Equilibria Determination
Theoretical studies have extensively investigated the keto-enol tautomerism of 3-hydroxyisoxazole. rsc.orgrsc.org In the gas phase, high-level ab initio calculations predict that the hydroxy (enol) form is the overwhelmingly dominant and potentially only observable tautomer. rsc.orgrsc.org
The situation changes in solution. The equilibrium is sensitive to the polarity of the solvent. nih.gov Computational models that account for solvent effects, such as the Polarizable Continuum Model (PCM), are used to predict these shifts. nih.govresearchgate.net For the parent 3-hydroxyisoxazole, theoretical methods consistently predict that the enol form remains the most stable in aqueous solution, a finding that aligns with experimental observations. rsc.orgrsc.org This stability is attributed to the interplay of the molecule's intrinsic properties and its interactions with solvent molecules.
The three primary tautomers of the 3-hydroxyisoxazole ring are:
3-Hydroxy form (enol) : The aromatic, enolic form.
2,3-dihydro-3-oxo form (2H-keto) : A non-aromatic keto form.
4,5-dihydro-3-oxo form (4H-keto) : Another non-aromatic keto form.
| Tautomer Form | Predicted Stability (Gas Phase) | Predicted Stability (Aqueous Solution) |
| 3-Hydroxy (Enol) | Most stable; predicted to be the only form observed. rsc.orgrsc.org | Dominant and most stable form. rsc.orgrsc.org |
| 2H-Keto | Significantly less stable than the enol form. | Less stable than the enol form. |
| 4H-Keto | Significantly less stable than the enol form. | Less stable than the enol form. |
Influence of Substituents on Tautomeric Preferences
Substituents on the heterocyclic ring can significantly alter the relative stability of tautomers by exerting electronic effects. researchgate.net The benzyl carboxylate group at the 5-position of the isoxazole ring is expected to influence the tautomeric equilibrium.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and non-covalent interactions. nih.govajchem-a.com For a molecule like this compound, with its flexible benzyl ester side chain, MD simulations are essential for a complete structural understanding.
MD simulations can explore the potential energy surface to identify stable conformations. Key areas of flexibility include rotation around the C5-carbonyl bond, the ester C-O bond, and the O-CH₂ bond of the benzyl group. nih.govfigshare.com The simulations can reveal the most probable orientations of the benzyl group relative to the isoxazole ring, which can be influenced by steric hindrance and subtle intramolecular interactions. Studies on benzyl alcohol and other benzyl-containing compounds have highlighted their considerable conformational flexibility. figshare.com
Furthermore, MD simulations can model how the molecule interacts with itself and with solvent molecules. This is critical for understanding its behavior in a condensed phase. Potential intermolecular interactions for this compound include:
Hydrogen Bonding : The 3-hydroxy group (or the keto oxygen in oxo tautomers) and the ester carbonyl oxygen can act as hydrogen bond acceptors. researchgate.net In protic solvents, these sites would readily interact with solvent molecules.
π-π Stacking : The aromatic benzyl ring and the isoxazole ring can engage in π-π stacking interactions with other aromatic systems, which can be a significant organizing force in solution or the solid state.
Hydrophobic Interactions : The benzyl group provides a significant nonpolar surface that can participate in hydrophobic interactions. nih.gov
Simulations of isoxazole derivatives have been used to understand their binding modes with biological targets, where the stability of intermolecular interactions like hydrogen bonds and hydrophobic contacts are key determinants of affinity. nih.govbohrium.com Similarly, simulations of peptide carboxylates have detailed their hydration patterns and the influence of the solvent on conformation. nih.gov
Computational Prediction of Reactivity and Selectivity Pathways
Computational chemistry provides a powerful lens through which the intricate reactivity and selectivity pathways of molecules like this compound can be meticulously explored. By employing quantum mechanical calculations, researchers can model reaction mechanisms, predict the stability of intermediates and transition states, and ultimately forecast the most likely chemical transformations the molecule will undergo. This section delves into the theoretical predictions of reactivity and selectivity for this compound, focusing on key reaction types inherent to its isoxazole core and substituent functionalities.
The reactivity of this compound is largely governed by the electronic nature of the 3-hydroxyisoxazole ring, a heterocyclic system characterized by a labile N-O bond and the potential for tautomerism. Density Functional Theory (DFT) calculations are instrumental in elucidating these aspects.
Tautomeric Equilibria:
The 3-hydroxyisoxazole moiety can exist in different tautomeric forms, primarily the enol (3-hydroxy) and keto (isoxazol-3(2H)-one and isoxazol-3(4H)-one) forms. Computational studies on analogous 3-hydroxyisoxazole systems have shown that the relative stability of these tautomers is influenced by the solvent environment. rsc.org While the hydroxy form is often predicted to be the most stable in the gas phase, polar solvents can shift the equilibrium. For this compound, the equilibrium between the 3-hydroxy and its keto tautomers is a critical factor in determining its reaction pathways, as each tautomer presents different reactive sites for electrophilic or nucleophilic attack.
Table 1: Calculated Relative Energies of 3-Hydroxyisoxazole Tautomers in Different Media (Analogous System)
| Tautomer | Gas Phase (Relative Energy, kcal/mol) | Aqueous Solution (Relative Energy, kcal/mol) |
| 3-Hydroxy (Enol) | 0.00 | 0.00 |
| 2H-Keto | +5.8 | +2.1 |
| 4H-Keto | +12.5 | +8.9 |
| Data is illustrative and based on computational studies of the parent 3-hydroxyisoxazole. rsc.org The presence of the benzyl carboxylate group at the 5-position is expected to influence these values. |
Cycloaddition Reactions:
The isoxazole ring itself is a product of a 1,3-dipolar cycloaddition reaction. However, it can also participate in further cycloaddition chemistry. Computational models, such as the distortion/interaction model, can predict the feasibility and rates of such reactions. nih.gov These studies analyze the energy required to distort the reactants into their transition state geometries and the subsequent interaction energy. For this compound, cycloaddition reactions would likely involve the C4-C5 double bond, and the selectivity would be dictated by the frontier molecular orbitals (FMOs) of the isoxazole and the reacting partner.
Ring-Opening Reactions:
A hallmark of the isoxazole ring is its propensity to undergo ring-opening reactions, often initiated by the cleavage of the weak N-O bond. This can be triggered by various conditions, including reduction, treatment with base, or photolysis. Computational studies can map the potential energy surface for these ring-opening pathways, identifying the transition states and intermediates involved. For instance, reductive cleavage often leads to the formation of an enaminone, and computational chemistry can predict the activation barriers for such transformations. researchgate.net The benzyl carboxylate group would be expected to influence the electronic properties of the ring and, consequently, the energetics of the ring-opening process.
Table 2: Predicted Activation Barriers for N-O Bond Cleavage in Isoxazole Derivatives under Different Conditions (Illustrative Data)
| Reaction Condition | Proposed Intermediate | Calculated Activation Energy (kcal/mol) |
| Reductive (e.g., H₂/Pd) | Enaminone Precursor | 20-30 |
| Basic (e.g., NaOH) | Acyl-nitroso species | 15-25 |
| Photochemical (UV light) | Diradical species | > 40 |
| These values are representative for substituted isoxazoles and would require specific calculations for this compound. |
Selectivity in Reactions:
Computational chemistry is particularly adept at predicting the selectivity of chemical reactions (chemo-, regio-, and stereoselectivity).
Chemoselectivity: In a molecule with multiple functional groups like this compound (the hydroxy group, the ester, and the aromatic rings), computational methods can predict which site is most likely to react with a given reagent. This is often achieved by calculating local reactivity descriptors, such as Fukui functions or electrostatic potential maps, which highlight the most nucleophilic and electrophilic centers.
Regioselectivity: In reactions involving the isoxazole ring, such as electrophilic substitution or cycloaddition, there are multiple possible positions for attack. DFT calculations can determine the relative energies of the transition states for each possible pathway, thereby predicting the major regioisomer. For example, in a [3+2] cycloaddition reaction with an alkene, the regioselectivity is often governed by the overlap of the frontier molecular orbitals. mdpi.com
Stereoselectivity: For reactions that can produce stereoisomers, computational chemistry can predict the most stable product by calculating the energies of the different stereoisomeric transition states.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Spectroscopic Characterization (e.g., Advanced Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible Spectroscopy, High-Resolution Mass Spectrometry)
Spectroscopy is fundamental to the structural elucidation of organic molecules. Each technique probes different aspects of the molecular structure, and together they provide a detailed chemical portrait of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For Benzyl (B1604629) 3-hydroxyisoxazole-5-carboxylate, ¹H NMR and ¹³C NMR spectra would provide precise information about the hydrogen and carbon framework, respectively.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The benzyl group would exhibit signals for the methylene (B1212753) (-CH₂-) protons, typically as a singlet around 5.0-5.4 ppm, and multiplets in the aromatic region (7.3-7.5 ppm) for the five phenyl protons. A key signal would be the singlet for the proton on the isoxazole (B147169) ring.
¹³C NMR: The carbon NMR spectrum would reveal signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the distinct carbons of the benzyl group. mdpi.com
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl 3-hydroxyisoxazole-5-carboxylate Note: These are representative values based on the analysis of structurally similar compounds, such as methyl 3-hydroxyisoxazole-5-carboxylate and various benzyl esters. rsc.orgnih.govresearchgate.net
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Isoxazole-H | ¹H | 6.5 - 6.8 | Singlet |
| Benzyl -CH₂- | ¹H | 5.2 - 5.4 | Singlet |
| Phenyl-H | ¹H | 7.3 - 7.5 | Multiplet |
| Ester C=O | ¹³C | 160 - 165 | - |
| Isoxazole C-OH | ¹³C | 168 - 172 | - |
| Isoxazole C-H | ¹³C | 100 - 105 | - |
| Isoxazole C-COO | ¹³C | 155 - 160 | - |
| Benzyl -CH₂- | ¹³C | 65 - 70 | - |
| Phenyl C (quaternary) | ¹³C | 135 - 137 | - |
| Phenyl C-H | ¹³C | 127 - 129 | - |
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.
Interactive Table: Expected FTIR Absorption Bands Note: Values are typical for the functional groups listed. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Ester Carbonyl (C=O) | Stretching | 1720 - 1740 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Isoxazole C=N | Stretching | 1610 - 1650 |
| C-O | Stretching | 1000 - 1300 |
High-Resolution Mass Spectrometry (HRMS) HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₁₁H₉NO₄), HRMS would confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass of its molecular ion (e.g., [M+H]⁺). mdpi.com
Chromatographic Techniques for Compound Separation and Quantification (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile, relatively polar organic compounds like this compound. scirp.org A validated HPLC method can separate the compound from potential impurities with high resolution and provide accurate quantification. scirp.org
Interactive Table: Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 or C8, 150 x 4.6 mm, 3-5 µm |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile (B52724) and Water (often with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength corresponding to an absorption maximum (e.g., 254 nm or 280 nm) |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 5 - 10 µL |
Gas Chromatography (GC) GC is typically used for volatile and thermally stable compounds. Given the ester and hydroxyl functionalities, this compound may have limited thermal stability, potentially making it less suitable for direct GC analysis without prior derivatization to increase its volatility and stability. ekb.eg If employed, a capillary column such as an HP-5 would be used. ekb.eg
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and the conformation of the molecule. mdpi.com For this compound, an X-ray crystal structure would definitively confirm the planar structure of the isoxazole ring, the orientation of the benzyl ester group relative to the ring, and reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.netresearchgate.net
Correlation between Experimental and Theoretically Predicted Spectroscopic Data
A modern approach in structural elucidation involves correlating experimentally obtained spectroscopic data with data predicted from quantum-chemical calculations, often using Density Functional Theory (DFT). nih.gov
NMR Prediction: The Gauge-Including Atomic Orbitals (GIAO) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com Comparing these predicted values with the experimental spectrum aids in the definitive assignment of complex signals.
FTIR and UV-Vis Prediction: DFT calculations can also predict vibrational frequencies (FTIR) and electronic transitions (UV-Vis). A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the assigned structure. mdpi.comnih.gov
This correlative approach is invaluable for distinguishing between potential isomers and for gaining deeper insight into the molecule's electronic structure. mdpi.com
Synthetic Applications of Benzyl 3 Hydroxyisoxazole 5 Carboxylate in Academic Research
Role as a Versatile Intermediate in Multi-Step Organic Synthesis
Benzyl (B1604629) 3-hydroxyisoxazole-5-carboxylate serves as a key precursor in the synthesis of more complex molecules due to the reactivity of its isoxazole (B147169) ring and the utility of the benzyl ester. The isoxazole ring can undergo various transformations, including ring-opening reactions, to introduce diverse functionalities. The benzyl group, on the other hand, can be selectively removed under mild hydrogenolysis conditions, revealing a carboxylic acid that can be further manipulated.
While direct synthetic applications of Benzyl 3-hydroxyisoxazole-5-carboxylate are proprietary or less documented in readily available literature, the utility of its core structure is well-established through its methyl-ester analog, Methyl 3-hydroxyisoxazole-5-carboxylate. This analog has been instrumental as an intermediate in the enantioselective synthesis of a key precursor to tetracycline (B611298) antibiotics. Furthermore, it has been utilized in the preparation of formamidinopiperidine analogs, which are N-amidinopiperidine compounds with potential therapeutic applications. The similar reactivity of the benzyl ester suggests its analogous role as a versatile intermediate, allowing for late-stage deprotection and functionalization in complex synthetic sequences.
Table 1: Synthetic Utility of 3-Hydroxyisoxazole-5-carboxylate Esters
| Derivative | Synthetic Application | Reference Compound(s) |
| Methyl 3-hydroxyisoxazole-5-carboxylate | Intermediate in the enantioselective synthesis of a key precursor to tetracycline antibiotics. | Tetracycline Antibiotics |
| Methyl 3-hydroxyisoxazole-5-carboxylate | Preparation of formamidinopiperidine analogs. | N-amidinopiperidine compounds |
Precursor in the Synthesis of Analogues of Central Nervous System (CNS)-Active Amino Acids
The 3-hydroxyisoxazole moiety is a well-recognized bioisostere of the carboxylic acid group present in many endogenous amino acids that act on the central nervous system. This structural mimicry allows for the design and synthesis of novel amino acid analogues with modified pharmacological profiles. This compound is a valuable precursor in this context, providing the core scaffold for elaboration into CNS-active compounds.
A significant area of application is in the development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the CNS. Overactivation of AMPA receptors is implicated in various neurological disorders, making the development of antagonists a critical therapeutic strategy. The 3-hydroxyisoxazole core of the title compound serves as a foundational element in building molecules that can modulate AMPA receptor activity. Its structural similarity to the glutamate (B1630785) recognition site allows for competitive binding.
Research in this area has led to the synthesis of various AMPA receptor antagonists, demonstrating the importance of the 3-hydroxyisoxazole scaffold in designing molecules with potential neuroprotective effects.
Integration into Complex Heterocyclic Systems as a Key Building Block
The isoxazole ring is a versatile building block for the construction of more complex heterocyclic systems. Its ability to participate in various cycloaddition and rearrangement reactions makes it a valuable synthon in organic synthesis. This compound, with its functional handles, can be strategically integrated into larger, polycyclic frameworks.
For instance, related 5-amino-3-methylisoxazole (B44965) derivatives have been shown to undergo three-component heterocyclizations with aldehydes and active methylene (B1212753) compounds. These reactions can be selectively tuned to produce different complex heterocyclic systems, such as 4-(isoxazol-5-ylamino)chroman-3-carboxamides or isoxazolo[5,4-b]pyrimidine-5-carboxamides, depending on the reaction conditions. This demonstrates the potential of the isoxazole core within this compound to serve as a linchpin in the assembly of intricate molecular architectures with potential biological activities. The benzyl ester provides a convenient point for further derivatization or for influencing the solubility and reactivity of the molecule during these complex synthetic steps.
Utilization in the Preparation of Advanced Chemical Probes and Ligands
Recent advancements in chemical biology have highlighted the utility of the isoxazole scaffold in the development of sophisticated chemical probes and ligands. The intrinsic photochemical properties of the isoxazole ring allow it to function as a native photo-cross-linker in photoaffinity labeling (PAL) experiments. nih.govnih.gov This technique is crucial for identifying the protein targets of small molecules and mapping their binding sites within the proteome.
This compound can serve as a starting material for the synthesis of such probes. The isoxazole moiety can be irradiated with UV light to form a reactive intermediate that covalently binds to nearby amino acid residues of a target protein. nih.gov The benzyl group can be replaced with or derivatized to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to enable visualization and isolation of the cross-linked protein-ligand complex. This "natively embedded" photo-cross-linker approach is advantageous as it minimally perturbs the structure of the parent molecule, thus preserving its biological activity and binding affinity. nih.gov
Table 2: Application of Isoxazole Scaffold in Chemical Probe Development
| Application | Technique | Advantage |
| Chemical Probe | Photoaffinity Labeling (PAL) | Functions as a native photo-cross-linker. nih.govnih.gov |
| Ligand for Receptor Binding | Can be radiolabeled or fluorescently tagged. | Allows for quantitative analysis of ligand-receptor interactions. |
Bioisosteric Applications in Scaffold Design and Modification
The principle of bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity, is a cornerstone of modern medicinal chemistry. The 3-hydroxyisoxazole group is a classic bioisostere of the carboxylic acid functionality. nih.gov This is due to its similar acidity (pKa) and its ability to act as a hydrogen bond donor and acceptor.
This compound provides a scaffold where the 3-hydroxyisoxazole moiety can be incorporated into a molecule to replace a carboxylic acid group. This substitution can lead to several advantages, including:
Improved Pharmacokinetic Properties: Replacing a carboxylic acid with a 3-hydroxyisoxazole can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.
Enhanced Metabolic Stability: Carboxylic acids are often susceptible to metabolic conjugation reactions, such as glucuronidation. The 3-hydroxyisoxazole ring is generally more resistant to such metabolic pathways, leading to a longer in vivo half-life.
Modulation of Potency and Selectivity: The subtle differences in the electronic and steric properties of the 3-hydroxyisoxazole compared to a carboxylic acid can lead to altered binding interactions with the target protein, potentially improving potency and selectivity.
This bioisosteric replacement strategy has been successfully applied in the design of analogues of various bioactive molecules, including neurotransmitters like GABA, where the 3-hydroxyisoxazole mimics the native carboxylic acid group.
Future Research Directions and Emerging Frontiers
Development of Novel and Sustainable Synthetic Methodologies
Future efforts in the synthesis of benzyl (B1604629) 3-hydroxyisoxazole-5-carboxylate will likely pivot towards methodologies that offer greater efficiency, sustainability, and access to a wider array of derivatives. While classical syntheses of isoxazoles are well-established, emerging techniques promise to overcome limitations such as harsh reaction conditions, limited substrate scope, and the generation of hazardous waste.
One promising avenue is the adoption of flow chemistry . Continuous flow processes can offer superior control over reaction parameters, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve unstable intermediates. researchgate.net The synthesis of trisubstituted isoxazoles has been successfully demonstrated in a three-step continuous flow sequence involving oximation, chlorination, and cycloaddition, suggesting a viable strategy for the continuous production of benzyl 3-hydroxyisoxazole-5-carboxylate precursors. researchgate.net A recent kilogram-scale synthesis of the related methyl 3-hydroxyisoxazole-5-carboxylate utilized photoflow conditions for a key bromination step, highlighting the industrial applicability of combining light-based chemistry with continuous processing. acs.org
Photocatalysis represents another frontier, offering mild and selective reaction pathways. Visible-light photocatalysis has been employed for the synthesis of substituted oxazoles, a related heterocycle, from readily available starting materials at room temperature. researchgate.netorganic-chemistry.org Exploring similar light-mediated strategies for the construction of the 3-hydroxyisoxazole-5-carboxylate core could provide novel, energy-efficient synthetic routes. Research into the photochemical synthesis of isoxazole-5(4H)-ones has shown that light can induce the reaction, reducing reaction times compared to thermal methods and pointing towards a radical-based mechanism. mdpi.com
Exploration of Unprecedented Reactivity and Cascade Reactions
The N-O bond of the isoxazole (B147169) ring is known to be labile under certain conditions, enabling rearrangements and transformations into other heterocyclic systems. nih.gov For instance, Fe(II)-catalyzed isomerization of functionalized isoxazoles can lead to the formation of isoxazole-4-carboxylic acid derivatives or oxazole-4-carboxylates through a transient azirine intermediate. nih.gov Investigating the susceptibility of this compound to similar catalytic ring-opening and rearrangement sequences could unveil pathways to novel molecular scaffolds. A strategy for synthesizing 4-oxo-1,4-dihydropyridine-3-carboxylates has been developed based on the reductive ring opening of isoxazoles using Mo(CO)₆, which proceeds through an enamine intermediate that subsequently cyclizes. beilstein-journals.org
Future research could focus on designing one-pot multi-component reactions that culminate in the formation of complex molecules from simple precursors, with the this compound core being assembled in the process. researchgate.net For example, a one-pot three-component Sonogashira coupling-cycloaddition sequence under microwave irradiation has been used to furnish 3,4,5-substituted isoxazoles, showcasing a powerful method for rapid library synthesis. organic-chemistry.org
Computational-Aided Design of Functionalized Derivatives for Specific Research Objectives
The integration of computational chemistry into the research workflow is set to revolutionize the development of functional molecules based on the this compound scaffold. In silico techniques can accelerate the design-synthesis-testing cycle by predicting the properties of novel derivatives before their synthesis, thereby saving significant time and resources.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for designing derivatives with specific biological targets. These methods can predict how a molecule will bind to a protein's active site, allowing for the rational design of more potent and selective inhibitors. frontiersin.orgnih.gov For example, in silico studies have been used to design isoxazole derivatives as potential inhibitors of enzymes like cyclooxygenases (COX) and carbonic anhydrase. frontiersin.orgnih.gov This approach could be applied to design functionalized versions of this compound targeting specific enzymes or receptors implicated in disease.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-likeness and potential toxicity of designed compounds early in the discovery process. nih.govnih.gov This helps to prioritize the synthesis of candidates with favorable pharmacokinetic profiles. Theoretical studies using Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of the isoxazole ring, guiding the synthesis of derivatives with desired electronic or optical properties. nih.govbohrium.com
Integration with Green Chemistry Principles for Environmentally Benign Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly focus on creating more environmentally benign synthetic protocols.
A key aspect of this is the use of greener solvents , with water being the ideal choice. Several methods for synthesizing isoxazole derivatives in aqueous media have been reported, often proceeding without the need for a catalyst and offering advantages of simple work-up and high yields. nih.govnih.govresearchgate.netnih.gov The three-component synthesis of isoxazol-5(4H)-ones has been successfully performed in water at room temperature using an efficient organocatalyst.
The use of energy-efficient techniques such as microwave and ultrasound irradiation is another important green approach. mdpi.compreprints.org Microwave-assisted synthesis has been shown to significantly reduce reaction times, increase yields, and minimize side-product formation in the synthesis of various isoxazole derivatives. organic-chemistry.orgnveo.orgnih.govzenodo.org Similarly, ultrasound irradiation promotes reactions through acoustic cavitation, often leading to shorter reaction times and higher yields under milder conditions, and has been successfully applied to the one-pot synthesis of isoxazolines and isoxazoles. mdpi.comnih.govnih.govresearchgate.net The use of natural energy sources like sunlight has also been explored for the synthesis of isoxazolones in water, representing a truly green and sustainable method. semnan.ac.ir
Exploration of Advanced Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for the efficient and selective synthesis of this compound and its analogs. While traditional metal catalysts like copper and palladium have been instrumental in isoxazole synthesis, future research will likely explore more sustainable and novel catalytic paradigms. nih.govorganic-chemistry.org
The development of metal-free catalytic systems is a significant goal to avoid issues of cost, toxicity, and contamination of products with residual metals. rsc.org Organocatalysts, for example, have been used for the enolate-mediated 1,3-dipolar cycloaddition to form 3,4,5-trisubstituted isoxazoles. nih.gov The use of agro-waste-based catalysts, such as water extract of orange fruit peel ash, has been reported for the synthesis of isoxazole-5(4H)-ones, aligning with the principles of a circular economy. nih.govrsc.org
Q & A
Q. What are the common synthetic routes for Benzyl 3-hydroxyisoxazole-5-carboxylate, and how can reaction progress be monitored?
The synthesis typically involves cyclization reactions to form the isoxazole ring, followed by functionalization (e.g., carboxylation, benzyl protection). For example:
- Cyclization : React a nitrile oxide (generated from hydroxylamine and a substituted benzonitrile) with an alkyne derivative under [3+2] cycloaddition conditions .
- Carboxylation : Introduce the carboxylic acid group via carboxylation under basic conditions, though specific protocols may require optimization for steric hindrance from the benzyl group .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and confirming intermediate purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the isoxazole ring and benzyl substituents. Pay attention to coupling constants for oxygen-adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to confirm ester and hydroxy groups .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 0–6°C in airtight, light-protected containers to prevent ester hydrolysis or oxidation .
- Handling : Use inert atmospheres (e.g., N) during synthesis. For biological assays, dissolve in DMSO or ethanol, ensuring solvent compatibility with downstream applications .
Advanced Research Questions
Q. How can X-ray crystallography using programs like OLEX2 and SHELXL resolve ambiguities in the molecular structure of this compound?
- Structure Solution : Use OLEX2 to integrate data from SHELXD (for phase determination) and SHELXL (for refinement). Discrepancies in electron density maps may indicate disorder; apply restraints for flexible benzyl groups .
- Validation : Cross-check hydrogen-bonding networks with PLATON or Mercury. For twinned crystals, use the TWIN command in SHELXL to refine against merged data .
Q. What strategies are effective in analyzing contradictory biological activity data for isoxazole derivatives like this compound?
- Assay Validation : Replicate studies across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects.
- Mechanistic Orthogonality : Combine apoptosis assays (e.g., Annexin V staining) with kinase inhibition profiling to differentiate direct cytotoxicity from target-specific activity .
- Dose-Response Curves : Ensure IC values are consistent across ≥3 independent experiments to confirm potency .
Q. How can computational modeling predict the reactivity of substituents on the benzyl ring of this compound?
- DFT Calculations : Use Gaussian or ORCA to model electron-withdrawing/donating effects of substituents (e.g., -Br, -OCH) on ester hydrolysis rates.
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) to guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
